molecular formula C10H10BNO2 B13486439 (4-Cyano-2-cyclopropylphenyl)boronic acid

(4-Cyano-2-cyclopropylphenyl)boronic acid

Katalognummer: B13486439
Molekulargewicht: 187.00 g/mol
InChI-Schlüssel: JPORCLLVQQNETE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-cyclopropylphenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of this compound may vary, but common reagents include aryl bromides or iodides, and boronic esters or boronic acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Cyano-2-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biaryl compounds, phenols, amines, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

(4-Cyano-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Cyano-2-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a transition metal catalyst, typically palladium. This complex undergoes transmetalation, where the boronic acid group transfers to the metal center, followed by reductive elimination to form the desired product . The cyano and cyclopropyl groups influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic acid: Lacks the cyano and cyclopropyl groups, making it less sterically hindered and more reactive in certain reactions.

  • **

Eigenschaften

Molekularformel

C10H10BNO2

Molekulargewicht

187.00 g/mol

IUPAC-Name

(4-cyano-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-6-7-1-4-10(11(13)14)9(5-7)8-2-3-8/h1,4-5,8,13-14H,2-3H2

InChI-Schlüssel

JPORCLLVQQNETE-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1)C#N)C2CC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.